N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride
Description
This compound is a benzothiazole-carboxamide derivative with a tetrahydronaphthalene scaffold and a diethylaminoethyl side chain. The hydrochloride salt form enhances solubility for pharmaceutical applications. Structural features include:
- Benzothiazole core: Modulated by a methoxy group at position 6, which may influence electron distribution and receptor binding.
- Tetrahydronaphthalene ring: Provides lipophilicity and conformational rigidity.
- Diethylaminoethyl group: A basic side chain that may improve membrane permeability or interact with charged biological targets.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S.ClH/c1-4-27(5-2)14-15-28(25-26-22-13-12-21(30-3)17-23(22)31-25)24(29)20-11-10-18-8-6-7-9-19(18)16-20;/h10-13,16-17H,4-9,14-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMGZBWLWKSSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC4=C(CCCC4)C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s closest analogs are benzothiazole-carboxamides or acetamides with modified aryl/heteroaryl groups. Key differences are highlighted below:
Pharmacological Implications
- Electron-Withdrawing Groups : The 6-methoxy group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 4g with 4-Cl ), which are more prone to oxidative degradation.
- Tetrahydronaphthalene vs.
- Diethylaminoethyl Side Chain: This moiety, absent in other analogs, could confer unique receptor interactions (e.g., sigma-1 receptor modulation) or pH-dependent solubility .
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